molecular formula C13H11BrFN B2753473 (3-Bromophenyl)(3-fluorophenyl)methanamine CAS No. 1179022-78-6

(3-Bromophenyl)(3-fluorophenyl)methanamine

Cat. No.: B2753473
CAS No.: 1179022-78-6
M. Wt: 280.14
InChI Key: AILANKYWKDHJDG-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(3-fluorophenyl)methanamine is an organic compound with the molecular formula C13H11BrFN It is a derivative of methanamine, where the hydrogen atoms are substituted by bromine and fluorine atoms on the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)(3-fluorophenyl)methanamine typically involves the reaction of 3-bromobenzylamine with 3-fluorobenzaldehyde. The reaction proceeds through a reductive amination process, where the aldehyde group is reduced to an amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in a solvent like methanol or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)(3-fluorophenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Bromophenyl)(3-fluorophenyl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Bromophenyl)(3-fluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromophenyl)(3-chlorophenyl)methanamine
  • (3-Bromophenyl)(3-methylphenyl)methanamine
  • (3-Fluorophenyl)(3-chlorophenyl)methanamine

Uniqueness

(3-Bromophenyl)(3-fluorophenyl)methanamine is unique due to the presence of both bromine and fluorine atoms on the phenyl rings, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity and interactions with other molecules, making it valuable in specific applications where these characteristics are desired .

Properties

IUPAC Name

(3-bromophenyl)-(3-fluorophenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrFN/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8,13H,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILANKYWKDHJDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(C2=CC(=CC=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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